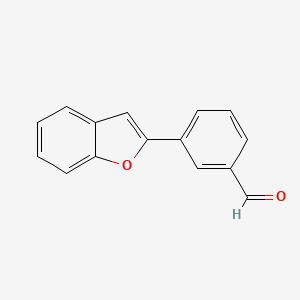
3-(1-Benzofuran-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzofuran-2-yl)benzaldehyde, also known as 3-benzofuranylbenzaldehyde, is an organic compound with the chemical formula C12H8O2. It is a benzofuran derivative and belongs to the class of compounds known as arylaldehydes. 3-Benzofuranylbenzaldehyde is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of various heterocyclic compounds and has been investigated for its potential applications in biomedical sciences.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzofuran-2-yl)benzaldehydeylbenzaldehyde is believed to involve the formation of an aldehyde intermediate, which is then converted to the desired product. This reaction is known as the aldol condensation reaction, and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction yields the desired product in good yields.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-Benzofuran-2-yl)benzaldehydeylbenzaldehyde have not been extensively studied. However, it is believed to have some antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have antifungal activity and may be useful in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1-Benzofuran-2-yl)benzaldehydeylbenzaldehyde in laboratory experiments include its low cost, availability, and ease of use. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is volatile and can be easily lost during the reaction process, and its solubility in organic solvents is limited.
Direcciones Futuras
For 3-(1-Benzofuran-2-yl)benzaldehydeylbenzaldehyde include further studies on its potential applications in biomedical sciences, such as its potential use in the treatment of oxidative stress-related diseases. It may also be useful in the synthesis of heterocyclic compounds, such as quinolines and pyridines, which can be used in the synthesis of pharmaceuticals and fragrances. Additionally, further research is needed to determine the biochemical and physiological effects of this compound.
Métodos De Síntesis
3-Benzofuranylbenzaldehyde is synthesized via the condensation reaction of benzofuran and benzaldehyde. This reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and is typically carried out in an organic solvent, such as ethanol. The reaction yields 3-(1-Benzofuran-2-yl)benzaldehydeylbenzaldehyde in good yields.
Aplicaciones Científicas De Investigación
3-Benzofuranylbenzaldehyde has been used in various scientific research applications. It has been investigated for its potential in the synthesis of heterocyclic compounds, such as quinolines and pyridines, which are used in the synthesis of pharmaceuticals and fragrances. It has also been used in the synthesis of dyes and pigments, and has been studied for its potential applications in biomedical sciences.
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-10-11-4-3-6-12(8-11)15-9-13-5-1-2-7-14(13)17-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGCDDLWWXIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50794604 |
Source


|
| Record name | 3-(1-Benzofuran-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50794604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-2-yl)benzaldehyde | |
CAS RN |
6454-01-9 |
Source


|
| Record name | 3-(1-Benzofuran-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50794604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
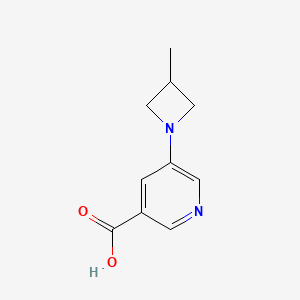
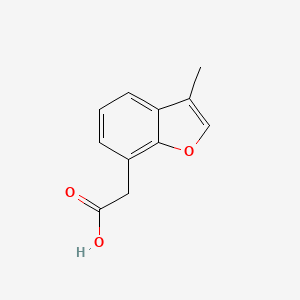
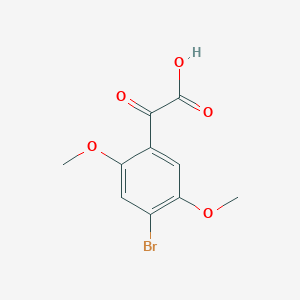
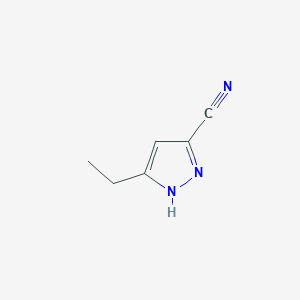

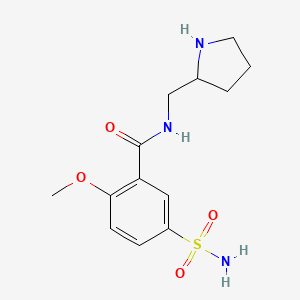
![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)

![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)